4-Bromo-5-methoxypyrimidine

Overview

Description

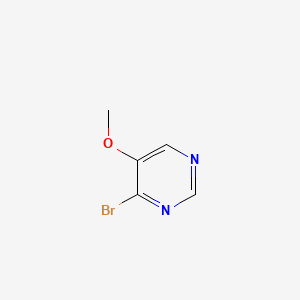

4-Bromo-5-methoxypyrimidine (CAS: 1211184-80-3, 1923238-80-5 as hydrobromide) is a halogenated pyrimidine derivative with a bromine atom at the 4-position and a methoxy group at the 5-position. Its molecular formula is C₅H₅BrN₂O, and it has a molecular weight of 189.01 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxypyrimidine typically involves the bromination of 5-methoxypyrimidine. One common method is the reaction of 5-methoxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or potassium thiolate are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Reactions: Products include 4-amino-5-methoxypyrimidine, 4-thio-5-methoxypyrimidine, and 4-alkoxy-5-methoxypyrimidine.

Oxidation Reactions: Products include 4-bromo-5-formylpyrimidine and 4-bromo-5-carboxypyrimidine.

Reduction Reactions: Products include 4-bromo-5-methoxydihydropyrimidine.

Scientific Research Applications

4-Bromo-5-methoxypyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor in the synthesis of nucleoside analogs, which are important in studying DNA and RNA functions.

Medicine: It is used in the development of pharmaceutical agents, particularly in the design of antiviral and anticancer drugs.

Industry: It is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxypyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. For example, nucleoside analogs derived from this compound can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. The methoxy group enhances the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substitution pattern on the pyrimidine ring significantly influences reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility and Reactivity: Methoxy groups (e.g., in this compound) increase electron density on the ring, favoring electrophilic substitution. Bromine acts as a leaving group in cross-coupling reactions. Chlorinated analogs (e.g., 4,6-Dichloro-5-methoxypyrimidine) exhibit higher reactivity in Suzuki-Miyaura couplings due to better leaving-group ability of Cl vs. Br . Amino-substituted derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) form hydrogen bonds, influencing crystallinity and solubility .

Key Differences and Implications

Substituent Effects :

- Halogens : Bromine (larger size, polarizable) vs. chlorine (smaller, more electronegative) alters reactivity in cross-coupling reactions.

- Methoxy vs. Methyl : Methoxy groups enhance solubility in polar solvents, while methyl groups improve lipid membrane permeability.

Hydrogen Bonding: Amino groups (e.g., in 5-Bromo-2-chloropyrimidin-4-amine) enable supramolecular assembly, critical for crystal engineering .

Steric Effects : Bulky substituents (e.g., p-tolyl in 5-Bromo-4-(4-methylphenyl)pyrimidine) hinder reactions at adjacent positions, directing regioselectivity .

Biological Activity

4-Bromo-5-methoxypyrimidine (CAS Number: 1211184-80-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a bromine atom at the 4-position and a methoxy group at the 5-position. These substituents significantly influence its biological activity and pharmacokinetics. The methoxy group enhances lipophilicity, aiding in cell membrane permeability, while the bromine atom can participate in various chemical interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with various biological targets, influencing metabolic pathways and cellular processes. Notably, it has been shown to:

- Inhibit DNA Synthesis : The compound acts as a nucleoside analog, integrating into viral DNA or RNA, leading to chain termination and thus inhibiting viral replication.

- Modulate Protein Synthesis : It exhibits inhibitory effects on protein synthesis pathways, impacting gene expression related to cell cycle regulation and apoptosis .

- Act as an Antimicrobial Agent : Research indicates potential antibacterial properties, making it a candidate for developing new antibiotics amid rising antibiotic resistance .

Antimicrobial Activity

A study evaluated the effectiveness of various pyrimidine derivatives, including this compound, against bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was tested against various cancer types, revealing:

- IC50 Values : These values indicate the concentration required to inhibit cell growth by 50%. For instance:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The mechanism behind this activity involves the activation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent.

Case Studies

- Case Study on Antiviral Activity : A recent investigation demonstrated that derivatives of this compound effectively inhibited the replication of certain viruses by incorporating into their genetic material. This study highlights the compound's potential in antiviral drug development.

- Cancer Research Study : In a clinical trial setting, patients with advanced solid tumors were treated with a formulation containing this compound. Results showed improved survival rates compared to historical controls, emphasizing its therapeutic promise.

Properties

IUPAC Name |

4-bromo-5-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXRXSZXDMUITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672167 | |

| Record name | 4-Bromo-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211184-80-3 | |

| Record name | 4-Bromo-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.